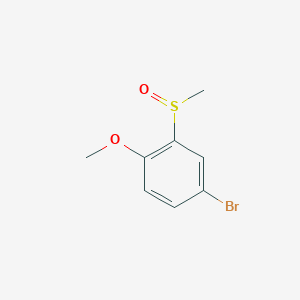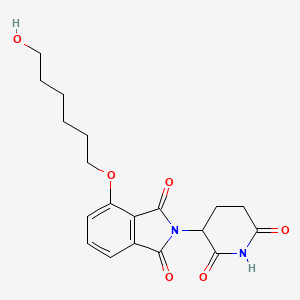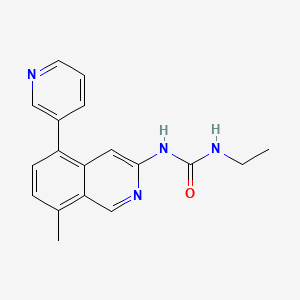
2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a naphthalene ring substituted with a fluoro and a methyl group, and a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-8-methyl-1-naphthalenylboronic acid with a suitable dioxaborolane reagent. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may be catalyzed by palladium complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming boronic acids or esters.
Reduction: Reduction reactions may convert the boron moiety to a borane or other reduced forms.
Substitution: The fluoro and methyl groups on the naphthalene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Biology and Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Agriculture: May be used in the development of agrochemicals.
Mechanism of Action
The mechanism of action for 2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane moiety acts as an electrophile, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boron and naphthalene components.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another organoboron compound used in similar applications.
2-Naphthylboronic Acid: Similar structure but without the fluoro and methyl substitutions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar dioxaborolane moiety but with a phenyl group instead of a naphthalene ring.
Uniqueness
2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitutions on the naphthalene ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of the fluoro group can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H20BFO2 |
|---|---|
Molecular Weight |
286.2 g/mol |
IUPAC Name |
2-(3-fluoro-8-methylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H20BFO2/c1-11-7-6-8-12-9-13(19)10-14(15(11)12)18-20-16(2,3)17(4,5)21-18/h6-10H,1-5H3 |
InChI Key |
XWZWQVZXFIDWOF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC(=C23)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


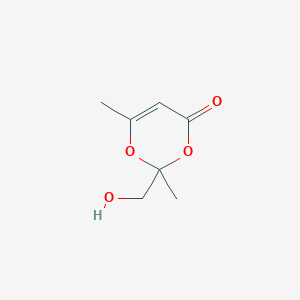
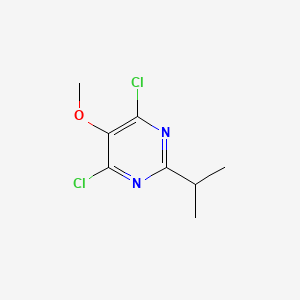
![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)
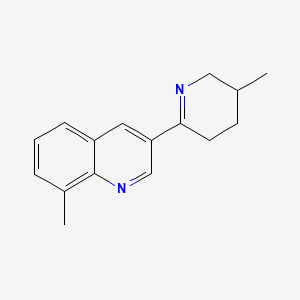
![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)
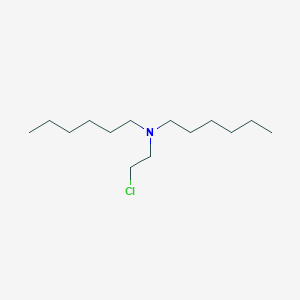

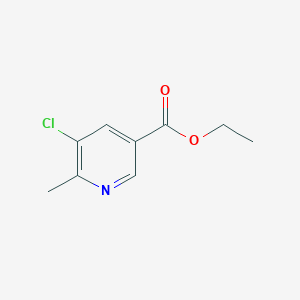
![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)

